5-METHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID
Overview
Description
5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: is a chemical compound with the molecular formula C10H10O3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans. It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Benzofuran derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of polymers and resins .
Mechanism of Action
The mechanism of action of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in cell signaling and metabolism. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with different substituents, leading to distinct biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at a different position, exhibiting unique chemical properties.
Uniqueness: 5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLNTQBHDORPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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